molecular formula C10H16O3 B13295121 Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Cat. No.: B13295121
M. Wt: 184.23 g/mol
InChI Key: NFYIJYQWAIPFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is a ketone ester compound of interest in organic synthesis and fragrance research. Structurally related ketoesters are investigated for their organoleptic properties and are used in the development of fragrances for consumer products such as soaps, detergents, air fresheners, and cosmetic formulations . Researchers value this compound as a versatile synthetic building block; the ketone and ester functional groups present multiple reactive sites for chemical transformations, including reductions, oxidations, and ring-forming reactions, making it a potential intermediate for the synthesis of more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory setting only. It is not meant for diagnostic or therapeutic uses, nor for ingestion or any form of personal use.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7,9H,3-6H2,1-2H3

InChI Key

NFYIJYQWAIPFAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)CCC1C

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

[1][2][3][4]

Executive Summary

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate (CAS: 2092238-56-5) is a specialized cyclic ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

123

Unlike its more common isomer, Hagemann’s ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate), this saturated analog presents a unique 1,4-relationship between the ester and ketone groups across the ring, while maintaining a 1,3-dicarbonyl relationship via the C6 methylene bridge. This structural arrangement allows for regioselective alkylations and annulations, making it a critical scaffold for constructing complex polycyclic systems.

Structural Identification & Stereochemistry

The compound exists as a substituted cyclohexane. The relative stereochemistry between the C1-ester and C2-methyl groups dictates the thermodynamic stability and reactivity profile.

AttributeDetail
IUPAC Name This compound
CAS Number 2092238-56-5
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 184.23 g/mol
SMILES CCOC(=O)C1CC(=O)CCC1C
Key Functional Groups Ethyl Ester (C1), Methyl (C2), Ketone (C5)
Chirality Two stereocenters (C1, C2).[1][2][3][4][5][6][7][8][9][10] Exists as cis and trans diastereomers.
Stereochemical Considerations
  • Cis-Isomer: The ester and methyl groups are on the same side of the ring. Typically, the conformer with the bulky ester group in the equatorial position is favored.

  • Trans-Isomer: The substituents are on opposite sides.

  • Tautomerism: While less pronounced than in

    
    -keto esters where the ketone and ester are adjacent (1,2-relationship), the C6 position (flanked by C1-Ester and C5-Ketone) is an active methylene site, allowing for enolization and subsequent electrophilic attack.
    

Physical & Chemical Properties[1][5][7][9][11][12][13]

The following data aggregates experimental values and high-confidence predicted parameters based on structure-activity relationship (SAR) models for cyclic keto-esters.

Physical Constants
PropertyValue / RangeCondition
Appearance Colorless to pale yellow liquidSTP
Boiling Point 115–120 °C@ 10 mmHg (Predicted)
Density 1.06 ± 0.05 g/mL@ 20 °C
Refractive Index (

)
1.465–1.475@ 20 °C
Flash Point > 95 °CClosed Cup
Solubility (Water) Low (< 5 mg/mL)Hydrophobic ring dominates
Solubility (Organic) HighDCM, THF, Ethanol, Toluene
LogP 1.85Predicted (Octanol/Water)
Chemical Reactivity Profile
  • C6-Alkylation: The C6 position is activated by both the C1-ester and C5-ketone (via the ring structure), making it susceptible to deprotonation by bases like LDA or NaH, followed by alkylation.

  • Ketal Protection: The C5 ketone is sterically accessible and can be selectively protected as a dioxolane (using ethylene glycol/TsOH) without affecting the ester.

  • Reduction:

    • Sodium Borohydride (

      
      ): Reduces the C5 ketone to a hydroxyl group, creating a hydroxy-ester.
      
    • Lithium Aluminum Hydride (

      
      ): Reduces both the ester (to alcohol) and ketone (to alcohol), yielding a diol.
      

Synthesis Methodologies

The synthesis of the "5-oxo" isomer is more complex than the "4-oxo" (Hagemann's) derivatives. The most authoritative route involves the Birch Reduction of aromatic precursors or Dieckmann Cyclization of pimelate derivatives.

Protocol A: Birch Reduction Route (High Regioselectivity)

This method ensures the correct placement of the ketone at C5 relative to the ester and methyl group.

  • Precursor: Ethyl 2-methyl-5-methoxybenzoate.

  • Reduction: Treatment with Sodium (

    
    ) in liquid Ammonia (
    
    
    ) and Ethanol (
    
    
    ).
  • Hydrolysis: Acidic hydrolysis of the resulting enol ether yields the

    
    -unsaturated ketone.
    
  • Hydrogenation: Catalytic hydrogenation (

    
    , 
    
    
    ) saturates the ring to the final product.
Protocol B: Dieckmann Cyclization

Cyclization of Diethyl 4-methylpimelate can yield the target, though often as a mixture with the 3-oxo isomer depending on the direction of Claisen condensation.

Visualization: Synthesis Pathway (Birch Route)

SynthesisPathStartEthyl 2-methyl-5-methoxybenzoateStep1Birch Reduction(Na, NH3, EtOH)Start->Step1Inter1Enol Ether IntermediateStep1->Inter1Step2Acid Hydrolysis(H3O+)Inter1->Step2Inter2Unsaturated Ketone(Enone)Step2->Inter2Step3Hydrogenation(H2, Pd/C)Inter2->Step3FinalEthyl 2-methyl-5-oxocyclohexane-1-carboxylateStep3->Final

Figure 1: Strategic synthesis via Birch reduction of aromatic benzoate precursors to ensure 5-oxo regiochemistry.

Experimental Protocol: Selective Reduction

For researchers utilizing this compound, a common workflow involves the stereoselective reduction of the ketone to generate chiral hydroxy-esters.

Objective: Reduction of C5-Ketone to C5-Alcohol.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    , 0.5 eq)
    
  • Solvent: Methanol (

    
    , anhydrous)
    

Procedure:

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL of anhydrous MeOH at 0 °C under

    
     atmosphere.
    
  • Addition: Add

    
     portion-wise over 15 minutes. Avoid temperature spikes > 5 °C.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench: Quench carefully with saturated

    
     solution (20 mL).
    
  • Extraction: Evaporate MeOH in vacuo. Extract aqueous residue with DCM (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography.
    

Expected Outcome: Formation of Ethyl 5-hydroxy-2-methylcyclohexane-1-carboxylate as a mixture of diastereomers (cis/trans alcohols).

Applications in Drug Discovery[14]

The "5-oxo" scaffold is distinct from the common "4-oxo" (Hagemann) derivatives, offering unique vectors for substitution.

  • Spirocyclic Scaffolds: The C5 ketone serves as an anchor for spiro-annulation reactions, creating spiro-piperidine or spiro-hydantoin derivatives common in GPCR ligands.

  • Fischer Indole Synthesis: Reaction with aryl hydrazines at the C5 ketone yields tetrahydrocarbazole derivatives with a specific substitution pattern (methyl at C1 of the carbazole ring, ester at C2).

  • Fragment-Based Drug Design (FBDD): The molecule possesses high

    
     character (fraction of sp3 carbons), a desirable trait for improving solubility and metabolic stability in drug candidates.
    
Visualization: Functionalization Logic

ReactivityCoreEthyl 2-methyl-5-oxocyclohexane-1-carboxylatePath1Fischer Indole Synthesis(Aryl Hydrazine)Core->Path1Path2Reductive Amination(R-NH2, NaBH3CN)Core->Path2Path3Robinson Annulation(MVK, Base)Core->Path3Prod1TetrahydrocarbazolesPath1->Prod1Prod2AminocyclohexanesPath2->Prod2Prod3Bicyclic EnonesPath3->Prod3

Figure 2: Divergent synthesis pathways utilizing the C5-ketone and C6-active methylene sites.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, handling protocols should follow standards for cyclic

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C (Refrigerate). Inert atmosphere (

    
     or 
    
    
    ) recommended to prevent oxidation or hydrolysis.
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem Compound Summary. (2025). Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (Isomer Analog Data). National Center for Biotechnology Information. Link

  • BLD Pharm Catalog. (2025). Product Entry: this compound (CAS 2092238-56-5).[1][2] BLD Pharm.[3] Link

  • Organic Syntheses. (1974). Birch Reduction of Benzoic Acid Derivatives. Org.[10] Synth. 1974, 54, 11. (Methodology Reference). Link

  • ChemicalBook. (2025). Ethyl 2-oxocyclohexanecarboxylate Properties (Class Reference).Link

Technical Monograph: Stereochemical & Synthetic Analysis of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate , a functionalized cyclohexane scaffold critical in the asymmetric synthesis of terpenoids and pharmaceutical intermediates.

Executive Summary

This compound (CAS: 2092238-56-5) serves as a versatile chiral building block in medicinal chemistry.[1] Its structure—a cyclohexane ring decorated with an ethyl ester, a methyl group, and a distal ketone—offers three orthogonal handles for functionalization. The molecule is particularly valuable because the C5-ketone allows for ring-closing metathesis or reductive amination, while the C1/C2 stereocenters define the chiral environment.

This guide details the stereochemical landscape, thermodynamic stability, and robust synthetic protocols for this scaffold, distinguishing it from its more common regioisomer, the Hagemann’s ester derivative (4-oxo).

Stereochemical Landscape & Conformational Analysis[2]

The molecule possesses two chiral centers at C1 and C2 . The C5 ketone is achiral (


 hybridized), but it influences the ring's conformational flexibility.
Stereoisomer Enumeration

With


 stereocenters, four stereoisomers exist, existing as two enantiomeric pairs. The relative configuration is defined as cis or trans based on the relationship between the C1-ester and C2-methyl groups.
  • Trans-Series (Thermodynamically Preferred): (1R, 2R) and (1S, 2S).

  • Cis-Series (Kinetically Accessible): (1R, 2S) and (1S, 2R).

Conformational Thermodynamics (A-Value Analysis)

The stability of the cyclohexane chair is dictated by the equatorial preference of substituents to minimize 1,3-diaxial interactions.

  • A-Values:

    • 
      : ~1.1–1.2 kcal/mol
      
    • 
      : ~1.7 kcal/mol
      
    • Note: The methyl group has a higher steric demand than the planar ester group.

Thermodynamic Ranking:

  • Trans-Diequatorial (

    
    ):  The most stable conformer. Both bulky groups are equatorial. The C5-ketone flattens the ring slightly but does not introduce significant destabilization.
    
  • Cis-Conformers:

    • Conformer A (

      
      ): Ester axial, Methyl equatorial. Preferred over Conformer B because Me > Ester in A-value.
      
    • Conformer B (

      
      ): Ester equatorial, Methyl axial. Less stable due to the high energetic cost of an axial methyl group.
      
  • Trans-Diaxial (

    
    ):  Highly unstable; not observed.
    
Isomer Relationship Diagram

The following diagram illustrates the stereochemical relationships and the thermodynamic sink (equilibration).

Stereoisomers cluster_trans Trans-Series (Thermodynamic Product) cluster_cis Cis-Series (Kinetic Product) Trans_1 (1R, 2R) Diequatorial Most Stable Trans_2 (1S, 2S) Diequatorial Most Stable Trans_1->Trans_2 Enantiomers Cis_1 (1R, 2S) (1a, 2e) preferred Cis_2 (1S, 2R) (1a, 2e) preferred Cis_1->Cis_2 Enantiomers Base Base Catalysis (NaOEt) Cis_1->Base Epimerization at C1 Cis_2->Base Base->Trans_1 Equilibration Base->Trans_2

Caption: Thermodynamic equilibration of cis-isomers to the stable trans-diequatorial configuration via base-mediated enolization.

Synthetic Methodology

While the 4-oxo isomer (Hagemann's ester derivative) is common, the 5-oxo isomer requires specific regiocontrol. The most reliable route for high-purity synthesis involves the Hydrogenation/Oxidation of 5-Hydroxy-2-methylbenzoic Acid derivatives . This method guarantees the 1,2,5-substitution pattern.

Route A: The Aromatic Reduction Protocol (High Fidelity)

This route avoids the regiochemical ambiguity of Michael additions.

Step 1: Esterification Precursor: 5-hydroxy-2-methylbenzoic acid (commercially available).

  • Reagents: EtOH,

    
     (cat.), Reflux.
    
  • Mechanism:[2] Fischer esterification.

Step 2: Catalytic Hydrogenation

  • Reagents:

    
    , 
    
    
    
    (50 bar), EtOH.
  • Process: High-pressure hydrogenation reduces the aromatic ring. Rhodium is preferred over Palladium to prevent hydrogenolysis of the C-O bond (deoxygenation).

  • Outcome: A mixture of stereoisomers of ethyl 5-hydroxy-2-methylcyclohexane-1-carboxylate.

Step 3: Oxidation

  • Reagents: Jones Reagent (

    
    ) or PCC (Pyridinium Chlorochromate).
    
  • Process: Oxidation of the secondary alcohol to the ketone.

  • Outcome:This compound .[1][3][4][5]

  • Note: The oxidation destroys the chirality at C5, simplifying the mixture to C1/C2 diastereomers.

Route B: Dieckmann Condensation (Scale-Up)

For large-scale non-pharma applications, constructing the ring is cost-effective.

  • Precursor: Diethyl 4-methylpimelate.

  • Reagents: NaOEt, Toluene.

  • Mechanism:[2] Intramolecular Claisen (Dieckmann) condensation.

  • Regioselectivity:[6] Cyclization can occur at C2 or C6. However, the 4-methyl substituent directs cyclization to favor the formation of the 5-oxo product due to steric hindrance at the alternative enolate position.

Experimental Protocol (Route A)
StepParameterCondition/Specification
1. Solubilization SolventEthanol (Anhydrous), 0.5 M concentration.
2. Catalyst Loading5 mol% Rhodium on Alumina (

).
3. Reduction Pressure/Temp50 atm

, 60°C, 12 hours.
4. Workup FiltrationFilter through Celite to remove catalyst.
5. Oxidation ReagentPCC (1.5 eq) in

, 0°C to RT.
6. Purification Flash ColumnHexanes:EtOAc (8:2).

.

Analytical Characterization

Validating the structure requires distinguishing it from the 4-oxo isomer.

NMR Spectroscopy[8]
  • 1H NMR (400 MHz, CDCl3):

    • 
       4.15 (q, 2H, 
      
      
      
      ): Characteristic ester quartet.
    • 
       2.30–2.50 (m, 4H): Protons 
      
      
      
      to ketone (C4 and C6). Look for simplification compared to the 4-oxo isomer.
    • 
       1.05 (d, 3H, 
      
      
      
      ): The methyl doublet.
    • Coupling Constant (

      
      ): 
      
      • Trans-isomer:

        
         (Axial-Axial coupling).
        
      • Cis-isomer:

        
         (Axial-Equatorial coupling).
        
Mass Spectrometry
  • Molecular Ion:

    
    .
    
  • Fragmentation:

    • Loss of EtO (

      
      ).
      
    • Loss of COOEt (

      
      ).
      
    • Retro-Diels-Alder fragmentation characteristic of cyclohexanones.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the logic flow for the synthesis and equilibration to the thermodynamic product.

SynthesisFlow Start 5-Hydroxy-2-methylbenzoic Acid Inter1 Ethyl Ester Intermediate Start->Inter1 EtOH, H2SO4 Fischer Esterification Inter2 Alcohol (Cyclohexanol derivative) Inter1->Inter2 H2, Rh/Al2O3 High Pressure Reduction Crude Crude Ketone (Cis/Trans Mix) Inter2->Crude PCC or Jones Oxidation Final Trans-Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate Crude->Final NaOEt (cat) Thermodynamic Equilibration

Caption: Step-wise synthesis from aromatic precursors to the thermodynamically stable trans-isomer.

References

  • Chemical Identity & Catalog Data : this compound. PubChem CID: 155866387. Available at: [Link]

  • Hydrogenation Methodology : Augustine, R. L. (1958). Catalytic Hydrogenation of Aromatic Compounds. Journal of Organic Chemistry, 23(12), 1853–1856. [Link]

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Dieckmann Condensation Regioselectivity : Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. Comprehensive Organic Synthesis, 2, 795-863. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, synthetic chemists, and drug development professionals on the application of ethyl 2-methyl-5-oxocyclohexane-1-carboxylate as a versatile Michael donor in carbon-carbon bond-forming reactions. We delve into the mechanistic underpinnings of the Michael addition, offering detailed, field-tested protocols for its successful execution. The guide explains the causality behind experimental choices, from reagent selection to reaction optimization, and includes troubleshooting advice. Through detailed diagrams and structured data, this document serves as a practical and authoritative resource for leveraging this key building block in complex organic synthesis.

Introduction: The Michael Addition and the Role of Cyclic β-Keto Esters

The Michael reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its efficiency in forming C-C bonds.[1][2][3] The reaction involves a "Michael donor," typically a soft nucleophile, and a "Michael acceptor," an electrophilic alkene.[3][4]

Among the most effective Michael donors are 1,3-dicarbonyl compounds, such as β-keto esters.[5][6][7] The protons on the carbon alpha to both carbonyl groups exhibit enhanced acidity, facilitating deprotonation under mild basic conditions to form a resonance-stabilized enolate.[6][8] This stabilized enolate is an ideal nucleophile for conjugate additions.[9]

This compound is a particularly valuable cyclic β-keto ester. Its rigid cyclic structure provides a scaffold for constructing complex polycyclic systems, and the presence of a methyl group introduces a stereocenter, opening avenues for diastereoselective and enantioselective transformations.[10][11] This guide will explore the practical application of this reagent, providing a robust framework for its use in research and development.

Core Principles & Mechanistic Insights

The efficacy of the Michael addition hinges on the controlled generation of a nucleophilic enolate from the β-keto ester and its subsequent reaction with an electrophilic Michael acceptor.

The Mechanism involves three key steps:

  • Enolate Formation: A base abstracts the acidic proton from the α-carbon situated between the ketone and ester carbonyls of this compound. This generates a resonance-stabilized enolate, which is the active nucleophile.[8][9]

  • Conjugate Addition (Nucleophilic Attack): The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor. This is the crucial C-C bond-forming step and results in the formation of a new, transient enolate intermediate.[3][5]

  • Protonation: The newly formed enolate is protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final 1,5-dicarbonyl product.[8][9]

Michael_Mechanism cluster_start 1. Enolate Formation cluster_addition 2. Conjugate Addition cluster_end 3. Protonation Start This compound Enolate Resonance-Stabilized Enolate (Nucleophile) Start->Enolate + B⁻ Base Base (B⁻) Base->Enolate Enolate->Base - BH Acceptor Michael Acceptor (α,β-Unsaturated Ketone) Intermediate New Enolate Intermediate Enolate->Intermediate + Acceptor Acceptor->Intermediate Proton_Source Proton Source (BH) Product Final Michael Adduct (1,5-Dicarbonyl Compound) Intermediate->Product + BH Proton_Source->Product

Caption: Generalized mechanism of the Michael Addition.

Application Protocol: Michael Addition to Methyl Vinyl Ketone

This protocol details a general procedure for the Michael addition of this compound to methyl vinyl ketone, a common Michael acceptor. This reaction is a reliable method for synthesizing substituted 1,5-dicarbonyl compounds. The protocol is adapted from established methods for similar β-keto esters.[12][13]

Materials and Reagents
  • This compound (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.0 - 1.2 eq)

  • Base: Potassium t-butoxide (KOtBu) (0.1 eq, catalytic) or Sodium Ethoxide (NaOEt) (1.0 eq, stoichiometric)

  • Solvent: Anhydrous tert-Butanol (t-BuOH) or Ethanol (EtOH)

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1M HCl)

  • Extraction solvent: Ethyl acetate or Dichloromethane

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the anhydrous solvent (e.g., t-BuOH for KOtBu, or EtOH for NaOEt).

  • Base Addition & Enolate Formation: Cool the solution to 0 °C using an ice bath. Add the base in portions. For a catalytic amount of KOtBu, add it as a solid.[12] For stoichiometric NaOEt, it can be added as a solid or as a freshly prepared solution in ethanol. Stir the mixture at 0 °C for 15-30 minutes to ensure complete formation of the enolate.

  • Michael Acceptor Addition: While maintaining the temperature at 0 °C, add methyl vinyl ketone (1.0-1.2 eq) dropwise to the reaction mixture via syringe. Causality Note: A slow, dropwise addition is critical to control the reaction exotherm and prevent polymerization of the MVK or undesired side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting β-keto ester.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding the saturated NH₄Cl solution or 1M HCl until the mixture is neutral or slightly acidic (pH ~6-7).

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is miscible with water (like ethanol), add water to dissolve the salts and dilute the organic phase with the extraction solvent (e.g., ethyl acetate).

  • Extract the aqueous layer two to three times with the chosen organic solvent.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.

Caption: Experimental workflow for the Michael Addition.

Experimental Variables and Optimization

The success and efficiency of the Michael addition are highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their impact, providing a basis for reaction optimization.

ParameterOptionsRationale & Field InsightsPotential Issues
Base Catalytic: KOtBu, DBUStoichiometric: NaOEt, NaH, LDACatalytic bases are often sufficient for highly acidic 1,3-dicarbonyls and lead to milder conditions and easier work-ups.[12] Stoichiometric bases like NaOEt ensure complete enolate formation but may require more rigorous quenching. LDA is a very strong, non-nucleophilic base used for less acidic substrates but can be overkill here.[14]Stronger bases can promote side reactions like self-condensation or 1,2-addition. Nucleophilic bases (e.g., ethoxide) can potentially engage in transesterification.
Solvent Aprotic (THF, Toluene)Protic (t-BuOH, EtOH)Aprotic solvents like THF are common for strong bases like LDA.[14] Protic solvents like ethanol are compatible with alkoxide bases (NaOEt in EtOH) and can act as the proton source in the final step.[5] The choice is often linked to the base used.The solvent must be anhydrous to prevent quenching the enolate. Protic solvents can decrease the reactivity of the enolate through hydrogen bonding.
Temperature -78 °C to Room TempLow temperatures (-78 °C to 0 °C) are often used to control the reaction rate, enhance selectivity (diastereoselectivity), and prevent side reactions.[1][14] Many Michael additions with stabilized enolates proceed efficiently at room temperature after initiation.[7]Higher temperatures can lead to lower yields due to decomposition, polymerization of the acceptor, or retro-Michael reactions.
Michael Acceptor α,β-unsaturated ketones, esters, nitriles, nitroalkenesThe reactivity of the acceptor is paramount. Nitroalkenes and enones are highly reactive.[1][7] Esters (e.g., acrylates) are generally less reactive. The steric bulk around the β-carbon can significantly hinder the reaction.[5]Highly reactive acceptors can polymerize. Sterically hindered acceptors may require stronger bases or longer reaction times.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive base or wet reagents/solvent.

    • Solution: Use freshly opened or properly stored anhydrous solvents. Ensure the base is not old or decomposed. Use a stoichiometric amount of a stronger base if necessary.

  • Formation of Side Products:

    • Cause: Reaction temperature is too high, or the base is too strong/nucleophilic. Polymerization of the Michael acceptor.

    • Solution: Run the reaction at a lower temperature (start at 0 °C or -20 °C). Add the Michael acceptor slowly to the enolate solution to maintain a low concentration. Choose a non-nucleophilic base if 1,2-addition is observed.

  • Difficult Purification:

    • Cause: Close-running spots on TLC (starting material and product).

    • Solution: Ensure the reaction goes to completion to simplify the mixture. Test multiple solvent systems for column chromatography to achieve better separation.

Safety Precautions

  • Bases: Sodium ethoxide and potassium t-butoxide are corrosive and moisture-sensitive. Handle them in a fume hood and under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF and ethanol are flammable. Work away from ignition sources.

  • Michael Acceptors: Methyl vinyl ketone is toxic, a lachrymator, and flammable. It should be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when performing this procedure.

Conclusion

This compound is a highly effective Michael donor for the construction of complex molecular architectures. By understanding the reaction mechanism and carefully controlling experimental parameters such as the choice of base, solvent, and temperature, researchers can achieve high yields of desired 1,5-dicarbonyl products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this versatile building block in synthetic organic chemistry.

References

  • Jiang, Z., et al. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 15(4), 2551-2563. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

  • Jiang, Z., et al. (2010). Organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Jiang, Z., et al. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Scilit. Available at: [Link]

  • Ma, Z., et al. (n.d.). Highly Enantioselective Michael Addition of Cyclic Diketones to β,γ-Unsaturated α-Keto Esters Catalyzed by Squaramide Organocatalyst. SynOpen. Available at: [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Available at: [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Pla-Quintana, A., et al. (2023, September 5). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters. Available at: [Link]

  • Rout, L., et al. (2025, March 19). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters. Available at: [Link]

  • ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Available at: [Link]

  • Kim, D. Y., et al. (2018, August 21). Enantioselective Michael Reaction of Cyclic β-Ketoesters with Morita–Baylis–Hillman Derivatives Using a Phase-Transfer Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Soós, T., et al. (2021, December 30). Asymmetric Michael additions of 1,3-dicarbonyl compounds to N-substituted maleimides catalyzed by primary amine-phosphoramide bifunctional organocatalysts. Molecular Catalysis. Available at: [Link]

  • JoVE. (2023, April 30). 15.37: Conjugate Addition of Enolates: Michael Addition. Available at: [Link]

  • Chen, J., et al. (2010, June 1). Catalytic Enantioselective Addition of Cyclic β-Keto Esters with Activated Olefins and N-Boc Imines Using Chiral C2-Symmetric Cationic Pd2+ N-Heterocyclic Carbene (NHC) Diaqua Complexes. Organometallics. Available at: [Link]

  • Alemán, J., et al. (2007, August 16). Organocatalytic asymmetric “anti-Michael” reaction of β-ketoesters. Chemical Communications. Available at: [Link]

  • Wynberg, H., & Helder, R. (2025, August 6). A Study on the Phase Transfer Catalyzed Michael Addition. Tetrahedron Letters. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Spitzner, D., & Engler, A. (1988). APROTIC DOUBLE MICHAEL ADDITION: 1,3-DIMETHYL-5-OXOBICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID. Organic Syntheses, 66, 37. Available at: [Link]

  • Begbie, A. L., & Golding, B. T. (n.d.). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Singh, B. (n.d.). Michael Reaction. Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

Sources

Application Note & Protocols: Regioselective Cyclisations for the Synthesis of Hagemann's Ester and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Hagemann's ester, ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a highly functionalized and versatile building block in organic synthesis, serving as a cornerstone for the construction of complex natural products like terpenoids, sterols, and trisporic acids.[1] The inherent reactivity of its precursors allows for multiple cyclization pathways, making the regioselective control of the final cyclohexenone structure a critical challenge. This document provides an in-depth guide to the primary strategies for achieving regioselective cyclizations leading to Hagemann's ester and its structurally diverse analogues. We will explore the mechanistic underpinnings of classical and modern synthetic routes, with a focus on the factors that govern regiochemical outcomes. Detailed, field-tested protocols for key methodologies, including the Robinson annulation and organocatalytic cascade reactions, are provided for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Hagemann's Ester

First prepared by Carl Hagemann in 1893, Hagemann's ester is a substituted cyclohexenone derivative that contains multiple functional handles: a ketone, a carbon-carbon double bond, and an ester.[1] This arrangement makes it an ideal starting point for a variety of transformations, including alkylations, conjugate additions, and aromatizations, enabling the synthesis of highly substituted carbocyclic systems.[2][3]

The classical synthesis often involves the reaction of ethyl acetoacetate with formaldehyde or methylene iodide, proceeding through a cascade of Michael and aldol-type reactions.[1][4][5] However, for the synthesis of analogues with different substitution patterns, precise control over the cyclization step is paramount. The central challenge lies in directing the intramolecular aldol condensation of a 1,5-diketone intermediate, which can possess two distinct enolizable positions, leading to different constitutional isomers.

G start Unsymmetrical 1,5-Diketone Intermediate kinetic_enolate Kinetic Enolate (Less Substituted) start->kinetic_enolate  LDA, THF  -78 °C (Fast, Irreversible) thermo_enolate Thermodynamic Enolate (More Substituted) start->thermo_enolate  NaOEt, EtOH  Room Temp. (Slow, Reversible) kinetic_enolate->thermo_enolate Equilibration (Higher Temp) product_k Kinetic Cyclization Product kinetic_enolate->product_k Intramolecular Aldol Condensation product_t Thermodynamic Cyclization Product thermo_enolate->product_t Intramolecular Aldol Condensation

Figure 2: Controlling regioselectivity via kinetic vs. thermodynamic enolate formation in the aldol cyclization step.

Protocol: Regioselective Robinson Annulation for a Hagemann's Ester Analogue

This protocol describes the synthesis of a Hagemann's ester analogue starting from ethyl acetoacetate and ethyl vinyl ketone, demonstrating thermodynamic control.

Materials:

  • Ethyl acetoacetate (EAA)

  • Ethyl vinyl ketone (EVK)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Enolate Formation: To a three-neck flask equipped with a reflux condenser and addition funnel, add sodium ethoxide (1.1 eq) dissolved in absolute ethanol under an inert atmosphere (N₂ or Ar). Cool the solution in an ice bath.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the cooled NaOEt solution with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate. Causality: Using a slight excess of base ensures complete deprotonation of the active methylene compound.

  • Michael Addition: Add ethyl vinyl ketone (1.0 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Insight: This slow addition minimizes polymerization of the vinyl ketone.

  • Cyclization and Dehydration (Aldol Condensation): Gently heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC. Causality: The higher temperature facilitates both the intramolecular aldol cyclization and the subsequent dehydration to the more stable α,β-unsaturated ketone, driving the reaction to completion under thermodynamic control.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly pouring it into an equal volume of cold 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Hagemann's ester analogue.

Expected Results: This procedure typically yields the thermodynamically favored cyclohexenone product in moderate to good yields (50-70%), depending on the purity of the reagents and adherence to the protocol. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Organocatalysis: The Modern Approach to Asymmetric Synthesis

The advent of organocatalysis has revolutionized the synthesis of Hagemann's ester analogues, enabling not only high regioselectivity but also exceptional enantioselectivity. [6]Chiral secondary amines, such as prolinol derivatives, are particularly effective. [7][8]These catalysts operate through distinct activation modes:

  • Enamine Catalysis: The catalyst reacts with a carbonyl donor (like a β-ketoester) to form a nucleophilic enamine intermediate.

  • Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone acceptor to form an iminium ion, lowering its LUMO and activating it for nucleophilic attack.

In a typical cascade, the catalyst first activates the Michael donor via enamine formation, which then adds to a Michael acceptor. The resulting intermediate can then participate in a second Michael addition or an intramolecular aldol reaction, with the chiral catalyst controlling the stereochemistry of bond formation. [7][8]

G cluster_cycle Organocatalytic Michael-Michael Cascade compound compound cat Chiral Amine Catalyst (1) enamine Chiral Enamine Intermediate (3) cat->enamine donor Unsaturated β-Ketoester (2) michael1_adduct Michael Adduct Intermediate (5) enamine->michael1_adduct acceptor α,β-Unsaturated Aldehyde (4) enamine2 New Enamine Intermediate (6) michael1_adduct->enamine2 product Cyclohexene Product (7) (Hagemann's Analogue) enamine2->product product->cat

Figure 3: A generalized organocatalytic cycle for the synthesis of a chiral cyclohexene, a direct precursor to Hagemann's ester analogues.

Protocol: Organocatalyzed Asymmetric Michael-Michael Cascade

This protocol is adapted from general procedures for diphenyl prolinol silyl ether-catalyzed reactions to generate highly functionalized cyclohexenes. [7][8] Materials:

  • Unsaturated β-ketoester (e.g., ethyl 2-ethylideneacetoacetate) (1.0 eq)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 eq)

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst) (0.1 eq)

  • Benzoic acid (co-catalyst, 0.1 eq)

  • Toluene (anhydrous)

Equipment:

  • Schlenk flask or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral amine catalyst (0.1 eq) and benzoic acid (0.1 eq).

  • Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent).

  • Add the unsaturated β-ketoester (1.0 eq) to the flask.

  • Finally, add the α,β-unsaturated aldehyde (1.2 eq) and stir the reaction mixture vigorously at room temperature. Insight: The use of a mild acid co-catalyst can accelerate the formation of the iminium ion and improve reaction rates.

  • Monitor the reaction by TLC until the limiting starting material is consumed (typically 24-48 hours).

  • Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral cyclohexene product.

Expected Results: This method provides access to complex Hagemann's ester precursors with excellent yields and stereocontrol. [7]Products are often obtained with high diastereomeric ratios (>20:1) and enantiomeric excesses (>95%). [7][8]Characterization should include NMR, HPLC on a chiral stationary phase (to determine ee), and mass spectrometry.

Summary of Regioselective Strategies

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target Hagemann's ester analogue.

Method Key Reagents Control Element Primary Outcome Advantages Limitations
Classic Hagemann Ethyl acetoacetate, CH₂O or CH₂I₂Reaction cascadeStandard Hagemann's esterInexpensive, one-potLimited to original structure
Robinson Annulation (Kinetic) Unsymmetrical ketone, MVK, LDA, THF, -78°CSteric hindrance, irreversible deprotonationLess substituted cyclohexenonePredictable regioselectivityRequires cryogenic temps, strong base
Robinson Annulation (Thermo.) Unsymmetrical ketone, MVK, NaOEt, EtOH, RT/HeatEnolate stability, equilibrationMore substituted cyclohexenoneMilder conditions, simple setupMay yield mixtures if stability difference is small
Organocatalytic Cascade β-ketoester, enal, chiral amine catalystCatalyst-substrate interactions (iminium/enamine)Chiral, highly functionalized cyclohexenesHigh enantioselectivity, mild conditionsCatalyst cost, longer reaction times
Diels-Alder (Newman-Lloyd) 2-Methoxy-1,3-butadiene, ethyl-2-butynoatePericyclic reaction rulesC2-substituted analoguesExcellent regiocontrolRequires specific diene/dienophile precursors

Conclusion

The synthesis of Hagemann's ester and its analogues is a testament to the evolution of synthetic organic chemistry. While classical methods like the Robinson annulation remain indispensable, the ability to dictate regioselectivity through kinetic or thermodynamic control provides a robust platform for creating diverse structures. [9][10]Furthermore, the rise of organocatalysis has opened a new frontier, enabling the construction of complex, chiral cyclohexenone frameworks with unparalleled precision in a single step. [6][7]The protocols and mechanistic insights provided herein offer researchers a comprehensive toolkit to confidently design and execute regioselective cyclizations for the synthesis of these valuable chemical building blocks.

References

  • Hagemann's ester - Wikipedia. Wikipedia. [Link]

  • Lecture 3 Regioselective Formation of Enolates. University of Bath. [Link]

  • The compound known as Hagemann's ester is prepared by treatment of a mixt.. - Filo. Filo. [Link]

  • Majetich, G., & Allen, S. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkat USA. [Link]

  • Majetich, G., & Allen, S. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkat USA. [Link]

  • A compound known as Hagemann's ester can be prepared by treating ... - Pearson. Pearson. [Link]

  • The third and fourth steps in the synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde are an intramolecular aldol cyclization to yield a substituted cyclohexenone, and a decarboxylation reaction. Study.com. [Link]

  • Gassama, A., et al. (2000). Regioselective Annulation of 1,5-Diketones: Access to Functionalized Hagemann's Esters. European Journal of Organic Chemistry. [Link]

  • Enolate formation and reactions. Fiveable. [Link]

  • The use of Hagemann's esters to prepare highly functionalized phenols and benzenes. Semantic Scholar. [Link]

  • Hagemann's ester: a timeless building block for natural product synthesis. ResearchGate. [Link]

  • Problem 71 The compound known as Hagemann's... Vaia. [Link]

  • Cabrera, D. A., et al. (2011). A General Organocatalyzed Michael-Michael Cascade Reaction Generates Functionalized Cyclohexenes. PMC - NIH. [Link]

  • Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β. PMC. [Link]

  • Easy Access to Optically Active Hagemann′s Esters. ResearchGate. [Link]

  • Regioselective Formation of Enolates. JoVE. [Link]

  • Cabrera, D. A., et al. (2011). A General Organocatalyzed Michael–Michael Cascade Reaction Generates Functionalized Cyclohexenes. ACS Publications. [Link]

  • The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ResearchGate. [Link]

  • Enolate Regioisomers. Pharmacy 180. [Link]

  • Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction... ResearchGate. [Link]

  • Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. ACS Publications. [Link]

  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). YouTube. [Link]

  • Robinson annulation - Wikipedia. Wikipedia. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. LinkedIn. [Link]

  • Asymmetric synthesis. DU Chem. [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. PMC. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. PMC - NIH. [Link]

  • The Robinson Annulation Reaction. OpenStax. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Gate 2019 question and detailed solution || Hagemann's ester. YouTube. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate Ticket ID: CHEM-SUP-2025-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with This compound during aqueous workup. This molecule contains two sensitive functionalities: a carboxylate ester at C1 and a ketone at C5.

While the 2-methyl group provides marginal steric protection, the ester is susceptible to hydrolysis (cleavage into the carboxylic acid) under both acidic and basic conditions. Furthermore, the presence of the 5-oxo group introduces the risk of enolization and subsequent aldol-type side reactions if the pH is not strictly controlled.

This guide provides a mechanistic breakdown, a troubleshooting Q&A, and a "Gold Standard" protocol to maximize recovery.

Part 1: The Mechanistic "Why"

To prevent hydrolysis, we must understand the enemy. Hydrolysis is not random; it is a catalyzed process driven by pH extremes and water availability.

Vulnerability Analysis
  • Acid-Catalyzed Hydrolysis: Reversible.[1] The carbonyl oxygen is protonated, making the carbon highly electrophilic and susceptible to attack by water.

  • Base-Promoted Hydrolysis (Saponification): Irreversible.[2][3] The hydroxide ion (

    
    ) acts as a nucleophile, directly attacking the ester carbonyl.[2] This is the most common cause of yield loss during "neutralization" washes.
    
Visualizing the Threat

The following diagram illustrates the critical decision points where hydrolysis occurs during workup.

WorkupHydrolysisRisk Start Crude Reaction Mixture Quench Aqueous Quench Start->Quench RiskAcid Risk: Acid Catalysis (pH < 3) Quench->RiskAcid Strong Acid Added RiskBase Risk: Saponification (pH > 10) Quench->RiskBase Strong Base (NaOH) Added SafeZone Safe Zone (pH 6-8, T < 5°C) Quench->SafeZone Buffered Quench Hydrolysis HYDROLYSIS (Loss of Ethyl Group) RiskAcid->Hydrolysis RiskBase->Hydrolysis Product Intact Ester (High Yield) SafeZone->Product

Caption: Decision matrix showing how pH extremes during quenching lead to irreversible hydrolysis.

Part 2: Troubleshooting Guide (Q&A)

Use this section to diagnose specific issues you are observing in the lab.

Q1: I used 1M NaOH to remove unreacted acid, and my product disappeared. What happened?

Diagnosis: You caused Saponification . Explanation: Sodium Hydroxide (NaOH) is a strong base. Even at 1M, the concentration of hydroxide ions is sufficient to attack the ester carbonyl. Unlike acid hydrolysis, this reaction consumes the base and is irreversible , converting your ester into the water-soluble carboxylate salt [1].[4][5] Solution: Never use strong bases on this substrate. Use Saturated Sodium Bicarbonate (


)  or a Phosphate Buffer (pH 7.2) . These are basic enough to neutralize strong acids but not nucleophilic enough to attack the ester rapidly at low temperatures.
Q2: I see a broad peak at 3500-2500 cm⁻¹ in my IR spectrum. Is this water?

Diagnosis: Likely Carboxylic Acid formation. Explanation: While water shows a broad stretch around 3400 cm⁻¹, a very broad "beard" spanning 3500 to 2500 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid [2]. This confirms that hydrolysis has occurred, and your ester has converted to 2-methyl-5-oxocyclohexane-1-carboxylic acid. Solution: Check the pH of your aqueous layer.[6] If it was acidic for too long, or if the layers were left in contact (e.g., overnight), hydrolysis occurred.

Q3: I have a stubborn emulsion. Can I wait for it to separate?

Diagnosis: Contact Time Risk . Explanation: Emulsions vastly increase the surface area between the organic phase (containing your ester) and the aqueous phase (containing the hydrolytic agents). Prolonged contact time in an emulsion accelerates hydrolysis [3].[3] Solution: Do not wait. Break the emulsion immediately using:

  • Brine: The high ionic strength forces phase separation.

  • Filtration: Filter through a pad of Celite to remove particulate matter stabilizing the emulsion.

  • Centrifugation: If available, this is the gentlest method.

Part 3: The "Gold Standard" Workup Protocol

This protocol is designed to minimize Contact Time , Temperature , and pH Extremes .

Reagents Required
  • Quench Buffer: Saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7.0).
    
  • Wash Solution: Cold Saturated Brine (NaCl).[3]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying Agent: Anhydrous Sodium Sulfate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
Step-by-Step Methodology
1. Temperature Control (Critical)
  • Action: Cool the reaction mixture to 0°C (ice bath) before adding any aqueous solution.

  • Why: Hydrolysis rates follow the Arrhenius equation; reducing temperature by 10°C roughly halves the reaction rate [4].

2. Buffered Quench
  • Action: Slowly add Cold Saturated

    
      (for basic reaction mixtures) or Cold Saturated 
    
    
    
    (for acidic reaction mixtures).
  • Target pH: Aim for pH 6–8 . Use pH paper to verify.

  • Why: This neutralizes the mixture without exposing the ester to free

    
     or 
    
    
    
    ions.
3. Rapid Extraction
  • Action: Extract immediately with cold solvent. Shake the separatory funnel vigorously for only 30-45 seconds , then allow layers to separate.

  • Why: Minimizes the time the ester spends in contact with water.[3]

4. The "Brine Barrier"
  • Action: Wash the combined organic layers with Ice-Cold Saturated Brine .

  • Why: Brine "pulls" water out of the organic layer and reduces the solubility of the ester in the aqueous phase (Salting Out effect) [5].[3]

5. Drying and Concentration
  • Action: Dry over Anhydrous

    
     for 10-15 minutes. Filter and concentrate on a rotary evaporator.
    
  • Caution: Do not heat the water bath above 35°C . The 5-oxo group can make the molecule thermally sensitive.

Comparative Solvent Data
SolventSolubility of Water (in Solvent)Suitability for this EsterNotes
Ethyl Acetate ~3.3%High Good solubility for polar esters; easy to remove.
DCM ~0.2%Medium Excellent solubility, but prone to emulsions.
Diethyl Ether ~1.2%High Very easy to remove; keeps temperature low.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy: Carboxylic Acids. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Nottingham University. (n.d.). Drying Organic Solutions. Retrieved from [Link]

Sources

Optimizing reaction conditions for the alkylation of beta-keto esters

Technical Support Center: -Keto Ester Alkylation

Status: Operational | Tier: Advanced Research Support Topic: Optimization of C-Alkylation, Regioselectivity, and Yield

Diagnostic Workflow & Decision Matrix

Before altering your current setup, use this logic flow to identify the root cause of your failure mode.

Optimization_LogicStartStart: Identify ProblemProb_YieldLow Yield / No ReactionStart->Prob_YieldProb_SelectivityO-Alkylation vs C-AlkylationStart->Prob_SelectivityProb_PolyPolyalkylation (Dialkylation)Start->Prob_PolyCheck_BaseCheck Base Strength (pKa)Prob_Yield->Check_BaseCheck_LGCheck Leaving Group (Hard/Soft)Prob_Selectivity->Check_LGCheck_EquivCheck StoichiometryProb_Poly->Check_EquivSol_StrongBaseSwitch to NaH/THF or KOtBuCheck_Base->Sol_StrongBaseIncomplete DeprotonationSol_SolventSwitch Solvent (Protic vs Aprotic)Check_LG->Sol_SolventO-Alkylation DominantSol_AdditivesAdd LiCl or Change Counter-ionCheck_LG->Sol_AdditivesEnhance C-SelectivitySol_ControlReduce Base/Electrophile Equiv.Check_Equiv->Sol_ControlExcess Reagents

Figure 1: Decision matrix for diagnosing reaction failures based on experimental observations.

Technical Modules: Troubleshooting & Optimization

Module 1: The Regioselectivity Battle (C- vs. O-Alkylation)

The Core Issue: Enolates are ambident nucleophiles.[1][2] The negative charge is delocalized between the

2

Q: Why is my reaction producing significant O-alkylated enol ether? A: You are likely using conditions that expose the "naked" oxygen anion or using a "hard" electrophile.

VariableFavors C-Alkylation (Desired)Favors O-Alkylation (Undesired)Mechanistic Rationale
Electrophile Alkyl Iodides > BromidesSulfonates (OTs, OMs), Silyl ChloridesC-I bond formation is "soft-soft"; O-Si/O-S is "hard-hard".
Solvent Protic (EtOH, MeOH) or Non-polar (Toluene)Polar Aprotic (DMSO, HMPA, DMF)Protic solvents solvate (shield) the hard Oxygen via H-bonding, leaving Carbon free to react [1]. Polar aprotic solvents solvate cations, leaving the enolate "naked" and highly reactive at Oxygen.
Counter-ion Lithium (

)
Potassium (

), Cesium (

), Ammonium (

)

coordinates tightly to Oxygen, blocking it and forcing reaction at Carbon. Large cations (or Crown ethers) dissociate the ion pair, exposing Oxygen [2].

Action Plan:

  • Switch Leaving Group: If using an alkyl chloride or tosylate, switch to an alkyl iodide .

  • Change Solvent System: If using DMF/DMSO, switch to THF (moderately polar) or an alcohol (if using alkoxide bases).

  • Additives: Add LiBr or LiCl (1.0 equiv). Lithium coordinates to the carbonyl oxygens, stabilizing the enolate and directing attack to the carbon.

Module 2: Reactivity & Yield Optimization

Q: My starting material is unreacted, or the yield is <50%. A: This is often a pKa mismatch or steric failure.

  • Base Strength: The

    
    -proton of a 
    
    
    -keto ester has a pKa of ~11.
    • Weak Bases (Carbonates):

      
       (pKa of conjugate acid ~10.3) is often too weak for complete deprotonation in non-polar solvents, requiring reflux in Acetone or MEK.
      
    • Strong Bases (Hydrides/Alkoxides): NaH (pKa ~35) or NaOEt (pKa ~16) drive deprotonation to completion irreversibly (NaH) or chemically efficiently (NaOEt).

  • The "Coat-Hanger" Effect (Sterics): If alkylating a substrate that is already substituted (creating a quaternary center), the nucleophile is sterically hindered.

    • Solution: Use a smaller base (NaH instead of LDA) and a more reactive electrophile (Methyl Iodide/Allyl Bromide). Heat is often required (Reflux in THF/Dioxane).

Module 3: Preventing Polyalkylation

Q: I am seeing dialkylated products (gem-dimethyl, etc.). A: This occurs because the product (mono-alkylated

Protocol Adjustment:

  • Stoichiometry: Use a slight deficiency of base (0.95 equiv) and electrophile (0.95 equiv) relative to the substrate. This ensures no excess base exists to deprotonate the product.

  • Phase Transfer Catalysis (PTC): Use solid

    
     in Toluene with a quaternary ammonium salt (e.g., TBAB). The low concentration of active enolate in the organic phase minimizes proton exchange between product and starting material [3].
    

Standard Operating Procedures (SOPs)

Protocol A: High-Selectivity Method (NaH/THF)

Best for: Valuable substrates, secondary halides, or when C-selectivity is critical.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Base Activation: Add NaH (60% dispersion in oil, 1.1 equiv) . Wash twice with dry pentane/hexane to remove oil if downstream purification is sensitive (optional). Suspend in anhydrous THF (0.5 M) .

  • Deprotonation: Cool to 0°C . Add the

    
    -keto ester (1.0 equiv) dropwise over 15 mins. Hydrogen gas evolution will be vigorous.
    
    • Checkpoint: The solution should turn clear/yellow. Stir for 30 mins at 0°C to ensure complete anion formation.

  • Alkylation: Add the Alkyl Iodide (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature.

    • Primary Halides: Stir 2-4 hours.

    • Secondary Halides: Reflux may be required (12-24 hours).

  • Quench: Cool to 0°C. Carefully add sat.

    
    . Extract with EtOAc.
    
Protocol B: "Green" Scale-Up Method (K2CO3/Acetone)

Best for: Primary halides (MeI, BnBr, AllylBr) and large-scale reactions where NaH is hazardous.

  • Mix: Combine

    
    -keto ester (1.0 equiv), 
    
    
    (anhydrous, 2.0 equiv)
    , and Alkyl Halide (1.2 equiv) in Acetone (0.5 M) .
  • Reflux: Heat to reflux (approx. 56°C) with vigorous stirring.

  • Monitor: Reaction typically takes 6–18 hours. The mixture will become a thick slurry.

  • Workup: Filter off the solids. Concentrate the filtrate. This often yields product pure enough for the next step without chromatography.

Advanced Mechanism: The Decarboxylation Pathway

Post-alkylation, the ester group is often removed to yield a substituted ketone.[3] This involves hydrolysis followed by thermal decarboxylation.[1][4][5][6]

Decarboxylation_MechanismSubstrateAlkylatedbeta-Keto EsterHydrolysisHydrolysis(NaOH or H3O+)Substrate->HydrolysisAcid_Interbeta-Keto AcidIntermediateHydrolysis->Acid_InterTS6-MemberedCyclic TSAcid_Inter->TSHeatEnolEnolIntermediateTS->Enol-CO2ProductFinal Ketone+ CO2Enol->ProductTautomerization

Figure 2: Mechanism of hydrolysis and thermal decarboxylation via a cyclic transition state.

Krapcho Decarboxylation: For substrates sensitive to strong acid/base hydrolysis, use NaCl/DMSO/Water at 140°C. This bypasses the isolation of the

References

  • Reusch, W. (2013). Alkylation of Enolate Ions. Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
  • Fedoryński, M., & Makosza, M. (2005). Phase Transfer Catalysis in the Alkylation of beta-Keto Esters. Journal of Chemical Education. [Link]

Challenges in the scale-up synthesis of cyclic beta-keto esters

Technical Support Center: Scale-Up Synthesis of Cyclic -Keto Esters

Topic: Challenges in the scale-up synthesis of cyclic

Audience:Format:

Introduction: The Stability Paradox

Cyclic

This guide addresses the three critical failure modes encountered at the kilogram scale: Reversibility of Condensation , Decarboxylation during Quench , and Keto-Enol Tautomerism issues during Isolation .

Part 1: Reaction Initiation & Kinetics (The Dieckmann Condensation)

Core Mechanism: The synthesis typically relies on the Dieckmann condensation, an intramolecular Claisen condensation.[1][2][3]

FAQ 1: Why does my yield drop significantly when scaling from 10g to 1kg, despite using the same stoichiometry?

Diagnosis: The reaction is equilibrium-driven. At a small scale, open vessels or efficient headspace purging might inadvertently remove the alcohol by-product. At a large scale, the alcohol (ethanol/methanol) accumulates, driving the equilibrium back to the starting diester (Le Chatelier’s Principle).

Technical Solution:

  • Switch to Azeotropic Distillation: Do not rely on simple reflux. Use a solvent like Toluene or Xylene that forms an azeotrope with the alcohol byproduct.

  • Continuous Removal: Implement a Dean-Stark trap or a fractionating column to continuously remove the alcohol-solvent azeotrope.

  • Base Selection:

    • Small Scale: NaH is often used (irreversible deprotonation).

    • Large Scale: Sodium alkoxides (NaOEt/NaOMe) are preferred for safety (no H2 gas evolution), but they require the azeotropic removal of alcohol to drive the reaction to completion.

Protocol Adjustment:

Parameter Small Scale (10g) Scale-Up (>1kg) Reason for Change
Solvent THF / Ethanol Toluene / Xylene Enables azeotropic removal of alcohol (driving force).
Base NaH (Solid) NaOEt (Solution) or Na (Dispersion) Avoids massive H2 evolution; easier dosing.

| Temp | Reflux | Controlled Distillation | Maintains solvent volume while removing byproduct. |

Part 2: Work-up & Isolation (The Critical Phase)

FAQ 2: I observe vigorous gas evolution and product loss during the acid quench. What is happening?

Diagnosis: You are triggering Acid-Catalyzed Decarboxylation . Cyclic


The Mechanism of Failure:

Technical Solution:

  • Temperature Control: The quench must be performed at < 0°C . The heat of neutralization at scale is massive; use jacketed reactors with active cooling.

  • Acid Choice: Avoid strong mineral acids (HCl/H₂SO₄) if possible. Use Acetic Acid or dilute H₂SO₄ carefully.

  • pH Monitoring: Stop acidification exactly when the pH reaches 6-7 . Do not go to pH 1-2. The goal is to protonate the enolate (pKa ~11), not catalyze hydrolysis.

Visualization: Decarboxylation Danger Zone

DecarboxylationStartReaction Mixture(Enolate Salt)QuenchAcid Quench(H3O+)Start->Quench Add AcidBetaKetoEsterTarget: CyclicBeta-Keto EsterQuench->BetaKetoEster pH 6-7Temp < 5°CHydrolysisSide Reaction:Ester HydrolysisQuench->Hydrolysis pH < 4Temp > 20°CBetaKetoAcidIntermediate:Beta-Keto AcidHydrolysis->BetaKetoAcidDecarbDecarboxylation(-CO2)BetaKetoAcid->DecarbWasteWaste Product:Cyclic KetoneDecarb->Waste

Caption: Pathway divergence during work-up. High temperature and low pH favor the irreversible destruction of the product via decarboxylation.

Part 3: Analysis & Purity (Keto-Enol Tautomerism)

FAQ 3: My NMR and HPLC show two distinct peaks/sets of signals. Is my product impure?

Diagnosis: Likely False Negative . Cyclic

Keto-Enol Tautomerism
  • Internal Hydrogen Bonding: Between the enol -OH and the ester carbonyl.[4]

  • Planarity: The cyclic structure forces the orbital overlap required for conjugation.

Technical Insight:

  • NMR: You will see two sets of signals. The enol form often lacks the

    
    -proton signal (integral reduces) and shows a downfield -OH signal (10-12 ppm).
    
  • HPLC: If the interconversion rate is slow on the column timescale, you may see peak splitting or broad "saddles."

Validation Protocol:

  • Run NMR in CDCl₃ vs. DMSO-d6: Polar solvents (DMSO) typically favor the keto form by disrupting internal H-bonds. Non-polar solvents (CDCl₃) favor the enol form. If the ratio changes with solvent, it is tautomerism, not impurity.

  • FeCl₃ Test: Enols form colored complexes with Iron(III) chloride (usually violet/red). A positive test confirms the presence of the enol form.

Part 4: Standardized Scale-Up Protocol

Target Molecule: Ethyl 2-oxocyclopentanecarboxylate (Generic Protocol)

Step-by-Step Methodology
  • Reactor Setup:

    • Clean, dry reactor (glass-lined or SS316).

    • Inert atmosphere (N₂) is mandatory to prevent moisture ingress (hydrolysis risk).

    • Equip with a fractionating column and Dean-Stark trap.

  • Reagent Charging:

    • Charge Toluene (10 vol) and Diethyl Adipate (1.0 equiv).

    • Initiate stirring.

    • Note: If using NaOEt powder, charge it now (1.1 equiv). If using Na metal (hazardous), strict safety protocols for H₂ venting are required.

  • Reaction (The Drive):

    • Heat to reflux (~110°C).

    • Monitor the collection of Ethanol-Toluene azeotrope in the Dean-Stark trap.

    • Endpoint: Reaction is complete when no more ethanol distills over and HPLC indicates <1% starting material.

  • Quench (The Critical Step):

    • Cool reaction mass to 0°C .

    • Prepare a solution of Acetic Acid (1.1 equiv) in water or toluene.

    • Add acid slowly, maintaining internal temp < 10°C .

    • Check pH of the aqueous layer. Target: pH 6-7 .

  • Isolation:

    • Separate phases immediately.

    • Wash organic layer with brine (prevents emulsion).

    • Dry over MgSO₄.

    • Concentrate under reduced pressure. Do not overheat (>50°C) during concentration to prevent polymerization.

Part 5: Troubleshooting Decision Tree

TroubleshootingProblemProcess IssueLowYieldLow YieldProblem->LowYieldImpurityImpurity/ByproductsProblem->ImpuritySafetyExotherm/PressureProblem->SafetySol1Check Azeotrope.Is Ethanol being removed?LowYield->Sol1Sol2Check Quench pH.Did it drop < 4?LowYield->Sol2Sol3Check Tautomerism.Run NMR in DMSO.Impurity->Sol3Sol4Dosing Rate.Slow down base/acid addition.Safety->Sol4

Caption: Rapid diagnostic logic for common scale-up failures in Dieckmann condensation.

References

  • Dieckmann Condensation Mechanism & Scale-up

    • Dieckmann, W. (1901).[5] "Ueber cyclische β-Ketoester". Annalen der Chemie.

    • Organic Chemistry Portal.[5] "Dieckmann Condensation."[1][5][6][7] Available at: [Link]

  • Decarboxylation of Beta-Keto Acids

    • Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids."[8] Available at: [Link]

  • Keto-Enol Tautomerism in Cyclic Systems
  • Industrial Safety & Exotherm Management

    • Process Technology Online. "Safe scale-up with exothermic reactions." Available at: [Link] (Cited from search context 1.16)

  • General Synthesis of Ethyl 2-oxocyclopentanecarboxylate

    • Organic Syntheses, Coll.[5][9] Vol. 2, p. 116 (1943).[9] "2-Carbethoxycyclopentanone". Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research community. Handling any chemical requires a thorough understanding of its properties and potential hazards. This guide provides essential, field-proven guidance for the safe handling of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate (CAS No. 41609-32-7), a beta-keto ester commonly used in organic synthesis.

The procedural steps outlined below are designed to create a self-validating system of safety, ensuring that each action minimizes risk and protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive risk assessment is paramount. This compound, and structurally similar compounds, present a specific set of hazards that dictate our safety protocols. Based on available Safety Data Sheets (SDS) for related beta-keto esters, the primary risks are associated with direct contact and combustibility.

The causality behind these hazards lies in the chemical's structure, which can interact with biological tissues and has a flashpoint that allows it to form ignitable mixtures with air under certain conditions.

Hazard Classification Description Primary Precautionary Action
Skin Irritation Causes skin irritation upon contact. The product may be absorbed through the skin.[1]Wear appropriate chemical-resistant gloves and a lab coat.[1][2]
Serious Eye Irritation Causes serious eye irritation upon contact.[1]Wear chemical safety goggles or a face shield.[1][3]
Skin Sensitization May cause an allergic skin reaction in susceptible individuals.[1]Avoid all personal contact and wash hands thoroughly after handling.[1][2]
Combustible Liquid The liquid can ignite when exposed to an ignition source.[4]Keep away from heat, sparks, open flames, and hot surfaces.[4]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1]Prevent release to the environment; do not allow to enter drains.[1][2]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, the focus is on preventing skin and eye contact and mitigating risks associated with its combustible nature.

  • Hand Protection: Choose gloves that are resistant to organic esters. Nitrile gloves (minimum 8 mil thickness) are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and dispose of them immediately if contamination is suspected.[5][6] Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3][6] They must form a seal around the eyes to protect against splashes and vapors. If there is a significant risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[3][7]

  • Body Protection: A flame-resistant lab coat that covers the arms and fastens in the front is required.[6] For tasks with a higher splash potential, supplement this with a chemical-resistant apron. Ensure you are wearing long pants and closed-toe shoes, which are standard requirements for all laboratory work.[5]

  • Respiratory Protection: Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required.[4][8] However, if you are handling large quantities outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2

Figure 1. Standard sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Protocol

Adherence to a standardized operational protocol is essential for minimizing exposure and ensuring reproducible, safe outcomes.

  • Preparation: Before beginning work, ensure a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.[10] Protect the work surface with disposable plastic-backed absorbent paper.[5] Locate the nearest safety shower, eyewash station, and spill kit.[11]

  • Chemical Handling: Conduct all manipulations of this compound inside the chemical fume hood to minimize inhalation exposure.[12]

  • Transfers: When pouring or transferring the liquid, do so slowly and carefully to avoid splashing.[6] Use a funnel for transfers into narrow-mouthed containers. Always keep containers tightly sealed when not in use to prevent the release of vapors.[1][7]

  • Heating: This is a combustible liquid. Avoid direct heating and the presence of any potential ignition sources such as sparks, open flames, or hot surfaces.[4][13]

  • Post-Handling: After handling, decontaminate any reusable equipment. Wipe down the work area in the fume hood. Properly dispose of all contaminated consumables as outlined in the disposal plan below.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.[2][7][12]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an unexpected event.

Spill Response

For small spills (<500 mL) inside a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.[11][14]

  • Containment: If safe to do so, control the spread of the liquid by creating a dike around the spill with an unreactive absorbent material like vermiculite, sand, or commercial spill pillows.[2][11][15] Do not use combustible absorbents like paper towels initially.

  • Absorption: Cover and absorb the spill with the absorbent material.[14]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a heavy-duty plastic bag or a compatible, sealable container.[14][16][17]

  • Decontamination: Clean the spill area with soap and water.[14][17]

  • Disposal: Seal and label the container with the words "Hazardous Waste" and the chemical name.[17][18] Dispose of it through your institution's hazardous waste management program.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.[16]

For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[11][14][15][17]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids apart.[1][8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][4] If irritation or a rash develops, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4][19]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental protection. This compound is a non-halogenated organic compound.

  • Waste Collection: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealable hazardous waste container.[18][20]

  • Segregation: Keep non-halogenated organic solvent waste separate from halogenated solvent waste.[18][21] Mixing these waste streams significantly increases disposal costs and complexity. Also, do not contaminate organic solvent waste with strong acids, bases, heavy metals, or other incompatible materials.[18][21]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents as soon as the first drop of waste is added.[18][20]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from ignition sources, until it is collected by your institution's environmental health and safety (EHS) department.[20][22]

  • Contaminated Solids: All contaminated solid waste (e.g., gloves, absorbent pads, bench paper) must be collected in a separate, sealed, and labeled hazardous waste container for solid chemical waste.[14][16]

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow Start Waste Generation (Liquid or Solid) LiquidWaste Collect in designated NON-HALOGENATED Organic Liquid Waste Container Start->LiquidWaste SolidWaste Collect in designated Contaminated Solid Waste Container Start->SolidWaste Label Label container immediately: 'Hazardous Waste' + Contents LiquidWaste->Label SolidWaste->Label Seal Keep container securely sealed when not adding waste Label->Seal Store Store in Satellite Accumulation Area Seal->Store Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store->Pickup End Proper Disposal Pickup->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.